

Ala-His as a Metabolite in Humans: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-Histidine (**Ala-His**) is an endogenous dipeptide present in humans, arising from protein catabolism and potentially other metabolic pathways. While less studied than its analogue carnosine (β -alanyl-L-histidine), **Ala-His** is a substrate for carnosinase 1 (CN1), an enzyme implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of **Ala-His** as a human metabolite, including its metabolic pathways, analytical methodologies for its quantification, and its potential physiological roles. This document is intended to serve as a resource for researchers and professionals in drug development interested in the biology of histidine-containing dipeptides.

Introduction

Ala-His is a dipeptide composed of L-alanine and L-histidine. As a product of protein degradation and a substrate for the dipeptidase carnosinase 1 (CN1), **Ala-His** is situated at a nexus of protein turnover and small molecule metabolism. While research has predominantly focused on the related dipeptide carnosine, the distinct biochemical properties and metabolic fate of **Ala-His** warrant specific investigation. The presence of the imidazole ring from the histidine residue suggests potential roles in metal ion chelation and antioxidant activity, similar to other histidine-containing dipeptides. Understanding the metabolism and physiological concentrations of **Ala-His** is crucial for elucidating its potential roles in health and disease.



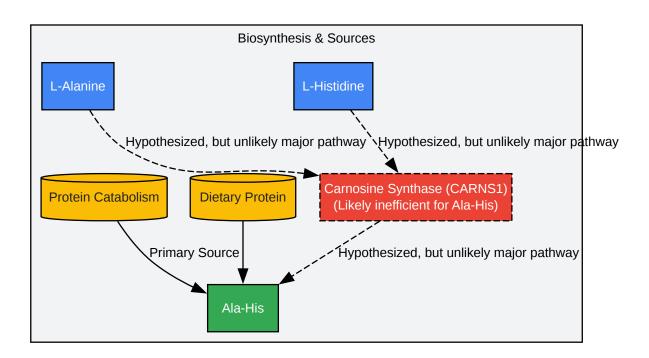
Metabolism of Ala-His in Humans

The metabolism of **Ala-His** in humans primarily involves its synthesis from precursor amino acids and its subsequent degradation by specific enzymes.

Biosynthesis

The precise enzymatic pathway for the direct synthesis of **Ala-His** from L-alanine and L-histidine in humans has not been definitively established. The primary candidate for dipeptide synthesis is carnosine synthase (CARNS1), the enzyme responsible for carnosine (β -alanyl-L-histidine) synthesis. However, studies on the substrate specificity of CARNS1 indicate a strong preference for β -alanine over α -amino acids like L-alanine. Some research suggests that carnosine synthase will not utilize L-alanine, making it unlikely that CARNS1 is the primary enzyme for **Ala-His** biosynthesis.

An alternative and likely primary source of endogenous **Ala-His** is the degradation of dietary and cellular proteins. During protein turnover, proteasomes and peptidases break down proteins into smaller peptides and constituent amino acids. **Ala-His** can be released as a dipeptide during this process.



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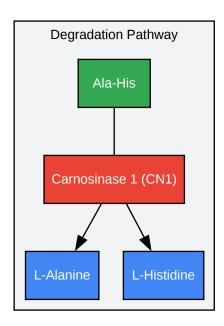


Figure 1: Potential sources of Ala-His in humans.

Degradation

The primary enzyme responsible for the hydrolysis of **Ala-His** in humans is serum carnosinase 1 (CN1; EC 3.4.13.20). CN1 is a metallopeptidase found in serum and the central nervous system that exhibits specificity for Xaa-His dipeptides. It cleaves the peptide bond in **Ala-His** to release its constituent amino acids, L-alanine and L-histidine.

Another isoform, cytosolic non-specific dipeptidase (CN2), does not significantly hydrolyze carnosine at physiological pH and its activity towards **Ala-His** is not well-characterized but is presumed to be low.



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Figure 2: Hydrolysis of Ala-His by Carnosinase 1.

Quantitative Data

To date, there is a notable lack of published data on the specific concentrations of **Ala-His** in human plasma, cerebrospinal fluid (CSF), or tissues. However, studies on other histidine-containing dipeptides (HCDs) provide some context for their expected abundance. Carnosine, for example, is found in high concentrations in skeletal muscle and the brain. A recent



comprehensive profiling of HCDs in human tissues did not report quantifiable levels of **Ala-His**, focusing instead on carnosine, homocarnosine, anserine, and N-acetylcarnosine. This suggests that the endogenous levels of **Ala-His** are likely very low in comparison.

Analyte	Tissue/Fluid	Concentration	Reference
Carnosine	Human Skeletal Muscle	~25 µmol/kg	
Homocarnosine	Human CNS	High levels detected	-
Anserine	Human Skeletal Muscle	~40 μmol/kg	-
N-acetylcarnosine	Human Skeletal Muscle	~25 µmol/kg	•
Ala-His	Human Tissues/Fluids	Not Quantified	-

Table 1: Concentrations of Histidine-Containing Dipeptides in Human Tissues.

Experimental Protocols

The quantification of **Ala-His** in biological matrices is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Below is a detailed, albeit hypothetical, protocol for the analysis of **Ala-His** in human plasma.

Quantification of Ala-His in Human Plasma by LC-MS/MS

Objective: To develop and validate a method for the sensitive and specific quantification of **Ala-His** in human plasma.

Methodology:

- Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
 - Internal Standard (IS): A stable isotope-labeled Ala-His (e.g., L-Alanyl-L[¹³C₆,¹⁵N₃]Histidine) is recommended for accurate quantification.



- Procedure:
 - 1. To 100 μ L of human plasma, add 10 μ L of IS solution.
 - 2. Add 300 µL of ice-cold acetonitrile to precipitate proteins.
 - 3. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
 - 4. Transfer the supernatant to a new tube.
 - 5. Dilute the supernatant 1:1 with an aqueous solution containing 0.1% formic acid.
 - 6. Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
 - 7. Load the diluted supernatant onto the SPE cartridge.
 - 8. Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.
 - 9. Elute **Ala-His** and the IS with 500 μL of 5% ammonium hydroxide in 80% methanol.
 - 10. Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
 - 11. Reconstitute the residue in 100 μ L of the initial mobile phase.
- Liquid Chromatography (LC)
 - Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar Ala-His dipeptide (e.g., a silica-based column with a zwitterionic or amide stationary phase, 2.1 x 100 mm, 2.7 μm).
 - o Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient:
 - 0-2 min: 95% B



■ 2-8 min: 95% to 50% B

■ 8-9 min: 50% B

■ 9.1-12 min: 95% B (re-equilibration)

Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Injection Volume: 5 μL

Tandem Mass Spectrometry (MS/MS)

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

Hypothetical MRM Transitions:

■ Ala-His (Precursor Ion [M+H]+: m/z 227.1)

Quantifier: m/z 227.1 > 110.1 (loss of the alanine residue)

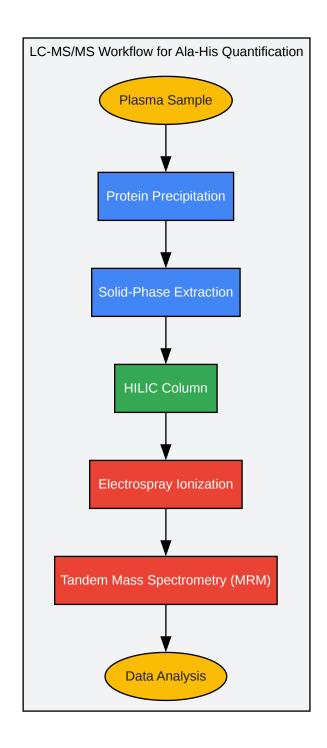
Qualifier: m/z 227.1 > 72.1 (fragment of alanine)

■ Stable Isotope-Labeled IS (e.g., [¹³C₆,¹⁵N₃]His)

Precursor and product ions would be shifted according to the isotopic labeling.

Workflow Diagram:





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